[3-(Dimethoxymethyl)benzyl]amine
Description
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Properties
IUPAC Name |
[3-(dimethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAAATXSAJQACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287156 | |
| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124283-46-1 | |
| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124283-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is structurally similar to benzylamine, which is known to interact with enzymes such as trypsin-1 and trypsin-2. These enzymes play a crucial role in the digestion of dietary proteins.
Mode of Action
Benzylamine binds to the active sites of its target enzymes, potentially altering their function.
Biochemical Pathways
Benzylamine, a structurally similar compound, is involved in various biochemical reactions, including the formation of imines
Result of Action
It is known that benzylamine, a structurally similar compound, can interact with enzymes such as trypsin-1 and trypsin-2, potentially influencing their function.
Action Environment
The action, efficacy, and stability of [3-(Dimethoxymethyl)benzyl]amine can be influenced by various environmental factors. For instance, the solvent used can affect the reaction outcomes of structurally similar compounds
Biological Activity
[3-(Dimethoxymethyl)benzyl]amine is a compound of interest due to its potential biological activities, including its interactions with various enzymes and its implications in therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound can be understood through its structural similarities to benzylamine, which allows it to bind to active sites of target enzymes. This binding can alter enzyme functions, potentially influencing various biochemical reactions, including the formation of imines and interactions with proteolytic enzymes like trypsin.
Biochemical Pathways
Benzylamines are known to participate in several biochemical pathways. For instance, they can act as substrates for semicarbazide-sensitive amine oxidase (SSAO), which has implications for glucose metabolism. Studies have shown that benzylamine exhibits antihyperglycemic properties in rodent models, suggesting that this compound may have similar effects .
1. Antihyperglycemic Effects
A study investigated the effects of benzylamine on diabetic mouse models. The results indicated that oral administration of benzylamine delayed hyperglycemia and improved glucose homeostasis without significant adverse effects on lean control mice. The mechanism was linked to increased insulin-independent glucose utilization facilitated by oxidative deamination processes .
3. Inhibitory Activity Against Cancer
Recent investigations have focused on aryl benzylamines as selective inhibitors for prostate cancer therapeutic targets. The structure-activity relationship (SAR) studies revealed that modifications to the benzylamine structure could enhance biological activity against specific cancer cell lines . Such findings indicate that this compound may also possess potential as an anticancer agent, warranting further exploration.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
[3-(Dimethoxymethyl)benzyl]amine serves as a precursor for synthesizing various pharmaceutical compounds. Its structural similarity to benzylamine allows it to participate in reactions that yield biologically active molecules. For instance, derivatives of benzylamine are known to be involved in the synthesis of drugs such as alniditan and moxifloxacin, which are used for treating migraines and bacterial infections, respectively .
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit neuropharmacological properties. Studies have shown that certain benzylamine derivatives can influence neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its relevance in developing central nervous system (CNS) agents.
Organic Synthesis
Reagent in Organic Reactions
In organic synthesis, this compound can act as a versatile reagent for various transformations. Its amine functional group allows it to undergo N-alkylation and acylation reactions, facilitating the formation of more complex structures. For example, it can be used in the preparation of isoquinoline derivatives through reactions with glyoxal acetals, which are valuable in medicinal chemistry .
Catalytic Applications
The compound has also been explored for its catalytic properties in C–N bond cleavage reactions. Recent studies demonstrate that this compound can be employed as a catalyst under mild acidic conditions, leading to efficient C–N bond cleavage with high selectivity. This reaction is significant for synthesizing sulfonamide derivatives, which have applications in pharmaceuticals .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
